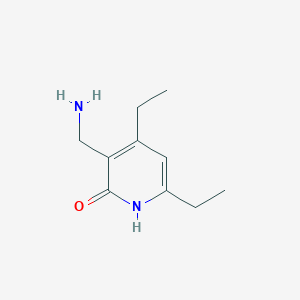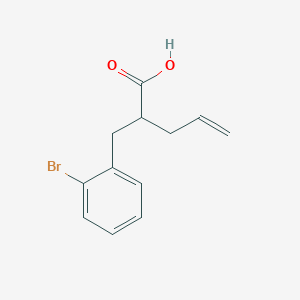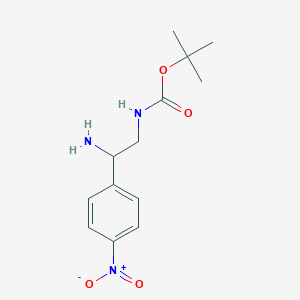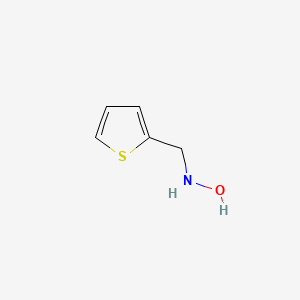
3-(Aminomethyl)-4,6-diethyl-2(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-4,6-diethyl-2(1H)-pyridinone is a heterocyclic compound with a pyridinone core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4,6-diethyl-2(1H)-pyridinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-diethyl-2-pyridone with formaldehyde and ammonia, leading to the formation of the aminomethyl group at the 3-position. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, catalysts such as Lewis acids may be employed to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
3-(Aminomethyl)-4,6-diethyl-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinone derivatives depending on the reagents used.
科学研究应用
3-(Aminomethyl)-4,6-diethyl-2(1H)-pyridinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(Aminomethyl)-4,6-diethyl-2(1H)-pyridinone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
3-(Aminomethyl)-4,6-dimethyl-2(1H)-pyridinone: Similar structure but with methyl groups instead of ethyl groups.
3-(Aminomethyl)-4,6-diethyl-2(1H)-pyridone: Similar structure but with a pyridone ring instead of pyridinone.
Uniqueness
3-(Aminomethyl)-4,6-diethyl-2(1H)-pyridinone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl groups at the 4 and 6 positions can affect the compound’s steric and electronic properties, making it distinct from its methyl-substituted analogs.
属性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
3-(aminomethyl)-4,6-diethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-3-7-5-8(4-2)12-10(13)9(7)6-11/h5H,3-4,6,11H2,1-2H3,(H,12,13) |
InChI 键 |
WQAZDEYUFZDDKF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C(=O)N1)CN)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13541791.png)







![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiolan-3-yl)methyl]propanoic acid](/img/structure/B13541830.png)

